molecular formula C11H19N3S B13490895 (4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

Cat. No.: B13490895
M. Wt: 225.36 g/mol
InChI Key: WMDGWLFGAKXABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a compound that features a thiazole ring, a piperidine ring, and a methanamine group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects . Additionally, the compound can influence neurotransmitter synthesis and release, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((2-Methylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is unique due to its specific combination of a thiazole ring, piperidine ring, and methanamine group.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

[4-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C11H19N3S/c1-9-4-2-3-5-14(9)7-10-8-15-11(6-12)13-10/h8-9H,2-7,12H2,1H3

InChI Key

WMDGWLFGAKXABK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CSC(=N2)CN

Origin of Product

United States

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